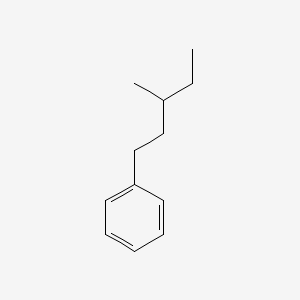
(3-Methylpentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylpentyl)benzene, also known as 3-methyl-1-phenylpentane, is an organic compound with the molecular formula C12H18. It is a derivative of benzene where a 3-methylpentyl group is attached to the benzene ring. This compound is part of the alkylbenzene family and is characterized by its aromatic properties and hydrophobic nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Methylpentyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of benzene with 3-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the 3-methylpentyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylpentyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The benzylic position (the carbon atom directly attached to the benzene ring) is particularly reactive and can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alkanes.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (3-Methylpentyl)benzene primarily involves its interactions with other molecules through hydrophobic and aromatic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: A simpler alkylbenzene with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Has an isopropyl group attached to the benzene ring.
Uniqueness
(3-Methylpentyl)benzene is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to simpler alkylbenzenes. The presence of the 3-methylpentyl group affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other alkylbenzenes may not be as effective .
Propriétés
Numéro CAS |
54410-69-4 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
3-methylpentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
Clé InChI |
PVXCNEZDIJHZQB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















